molecular formula C9H14N2O B061369 (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole CAS No. 161423-38-7

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole

Cat. No. B061369
M. Wt: 166.22 g/mol
InChI Key: ZATAMMXVQZLNFN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound with potential applications in scientific research. It is a derivative of isoxazole and has attracted the attention of researchers due to its unique properties. In

Mechanism Of Action

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole acts as a selective antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits its activity. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor.

Biochemical And Physiological Effects

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one of the limitations of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its potential toxicity. It has been shown to have toxic effects at high doses and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole. One area of research is the development of more potent and selective ligands for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole in the treatment of neurological disorders. Additionally, the mechanism of action of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole on the NMDA receptor needs to be further elucidated.

Synthesis Methods

The synthesis of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-(1-Methylpyrrolidin-2-yl)acetaldehyde with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then treated with sodium methoxide to form the final product, (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole.

Scientific Research Applications

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has potential applications in scientific research. It has been studied for its potential use as a ligand for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

CAS RN

161423-38-7

Product Name

(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-8(10-12-7)9-4-3-5-11(9)2/h6,9H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

ZATAMMXVQZLNFN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=NO1)[C@@H]2CCCN2C

SMILES

CC1=CC(=NO1)C2CCCN2C

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C

synonyms

Isoxazole, 5-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (9CI)

Origin of Product

United States

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